molecular formula C17H21NOS B2607621 (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one CAS No. 1798974-77-2

(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2607621
CAS No.: 1798974-77-2
M. Wt: 287.42
InChI Key: FJEMMLUZIKLQEB-JXMROGBWSA-N
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Description

(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[321]octan-8-yl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions. The introduction of the methylsulfanyl group and the phenylprop-2-en-1-one moiety are subsequent steps that require specific reagents and conditions. For instance, the use of strong bases and specific solvents can facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to an alcohol.

    Substitution: The bicyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with various biomolecules can provide insights into the design of new drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The bicyclic core can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group and the phenylprop-2-en-1-one moiety can also contribute to its binding affinity and specificity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one
  • This compound analogs
  • Bicyclic compounds with similar core structures

Uniqueness

The uniqueness of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[321]octan-8-yl]-3-phenylprop-2-en-1-one lies in its specific combination of functional groups and its bicyclic core This combination imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

(E)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEMMLUZIKLQEB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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